molecular formula C18H26N2O3S B6767282 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B6767282
M. Wt: 350.5 g/mol
InChI Key: IALWEDZMBAMPHQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a dioxothiolan ring, and a methylpyridinyl group

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-14-7-8-15(12-19-14)11-18(21)20(16-5-3-2-4-6-16)17-9-10-24(22,23)13-17/h7-8,12,16-17H,2-6,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWEDZMBAMPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dioxothiolan Ring: Starting from a suitable thiol and an oxidizing agent to form the dioxothiolan ring.

    Acetamide Formation: Reacting the dioxothiolan intermediate with an acylating agent to introduce the acetamide group.

    Cyclohexyl Group Introduction: Adding the cyclohexyl group through a nucleophilic substitution reaction.

    Pyridinyl Group Addition: Finally, attaching the methylpyridinyl group via a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The cyclohexyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl group suggests possible interactions with biological targets.

Medicine

Medicinal chemistry could investigate this compound for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxothiolan ring and pyridinyl group could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-acetamide: Lacks the pyridinyl group, potentially altering its chemical and biological properties.

    N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide: Lacks the cyclohexyl group, which might affect its solubility and reactivity.

    N-cyclohexyl-2-(6-methylpyridin-3-yl)acetamide: Lacks the dioxothiolan ring, which could influence its stability and reactivity.

Uniqueness

The unique combination of the cyclohexyl, dioxothiolan, and methylpyridinyl groups in N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(6-methylpyridin-3-yl)acetamide sets it apart from similar compounds. This unique structure could confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

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